1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide
Overview
Description
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H29ClN2O4S and its molecular weight is 441.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.1536563 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Applications of Related Compounds
Serotonin Receptor Studies Compounds with structures related to the specified chemical have been studied for their effects on serotonin (5-HT) receptors, which are key targets for various neurological and psychiatric conditions. For example, WAY-100635 is a selective 5-HT1A receptor antagonist used in neuroscience research to understand the role of 5-HT1A receptors in mood regulation, anxiety, and other brain functions (Forster et al., 1995).
Gastrointestinal Motility Benzamide derivatives, including those related to the compound of interest, have been synthesized and evaluated for their potential as prokinetic agents, affecting gastrointestinal motility by acting as serotonin 4 (5-HT4) receptor agonists. This application is significant in the development of treatments for gastrointestinal disorders such as gastroparesis and constipation (Sonda et al., 2004).
Analytical Chemistry and Toxicology In the field of analytical chemistry and toxicology, derivatives similar to the query compound have been identified and characterized among new psychoactive substances. The development of qualitative and quantitative analytical methods for these compounds in biological matrices is crucial for forensic and clinical toxicology investigations (De Paoli et al., 2013).
Cancer Research Certain sulfonyl compounds, including sulfonamide derivatives, have been explored for their biological activities, such as inhibition of enzymes like lipoxygenase and cholinesterase. These studies contribute to the discovery of potential therapeutic agents against various diseases, including cancer (Khalid et al., 2013).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O4S/c1-28-20-8-7-18(15-19(20)22)29(26,27)24-13-10-17(11-14-24)21(25)23-12-9-16-5-3-2-4-6-16/h5,7-8,15,17H,2-4,6,9-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJYAKLCWDOGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CCCCC3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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